

An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B112591

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Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of rigid structural motifs into drug candidates is a well-established approach to achieving these goals. Among these, the cyclopropane ring has emerged as a particularly valuable building block.^[1] Its inherent strain and rigidity can significantly influence the three-dimensional structure of a molecule, locking it into a bioactive conformation and thereby improving its binding affinity and selectivity for a specific biological target.^{[1][2]} Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an extended in vivo half-life for drug candidates.^[1]

This guide focuses on a key exemplar of this molecular design strategy: **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** (CAS Number: 400840-94-0). This molecule is a non-canonical amino acid derivative that serves as a versatile building block for introducing a conformationally constrained glycine analogue into peptide and small molecule drug candidates. Its unique structure, featuring a quaternary carbon at the center of the cyclopropane ring, provides a fixed orientation for the aminomethyl and ethyl carboxylate groups, offering medicinal chemists a powerful tool to fine-tune the pharmacological properties of their compounds.^{[2][3]} This guide will provide an in-depth exploration of its chemical

properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

Property	Value	Source
CAS Number	400840-94-0	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₃ NO ₂	[3] [4] [8] [9]
Molecular Weight	143.18 g/mol	[4] [8]
IUPAC Name	ethyl 1-(aminomethyl)cyclopropane-1-carboxylate	[9]
Synonyms	1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester	[3] [5]
Appearance	Liquid	[3]
Storage	Keep in dark place, sealed in dry, store in freezer, under -20°C	[8]

The hydrochloride salt of this compound is also commercially available (CAS 362703-20-6) and is often a more stable, solid form for handling and storage.[\[10\]](#)[\[11\]](#)

Structural Representation

Figure 1: 2D structure of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**.

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** are often proprietary, a general understanding of the synthetic strategies for related cyclopropane amino acids can provide valuable insights. The construction of the strained cyclopropane ring is the key challenge. Common methods include intramolecular cyclization reactions. For instance, a plausible laboratory-scale synthesis could involve the cyclization of a suitably substituted butyrate derivative.

Conceptual Synthesis Workflow

A general, multi-step synthesis is required, starting from commercially available materials.



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Figure 2: A conceptual workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Development

The primary utility of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** lies in its role as a constrained building block for creating novel bioactive molecules.[3][5] Its incorporation can lead to significant improvements in a compound's pharmacological profile.

Constrained Peptidomimetics

Non-canonical amino acids are of increasing interest to medicinal chemists for creating therapeutic peptides with enhanced stability and permeability.[2] The cyclopropane moiety in this building block provides a rigid scaffold that can fix the orientation of the side chain, leading to increased enzymatic stability and receptor selectivity.[2][12]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the Boc-protected form of the corresponding acid into a growing peptide chain on a solid support.

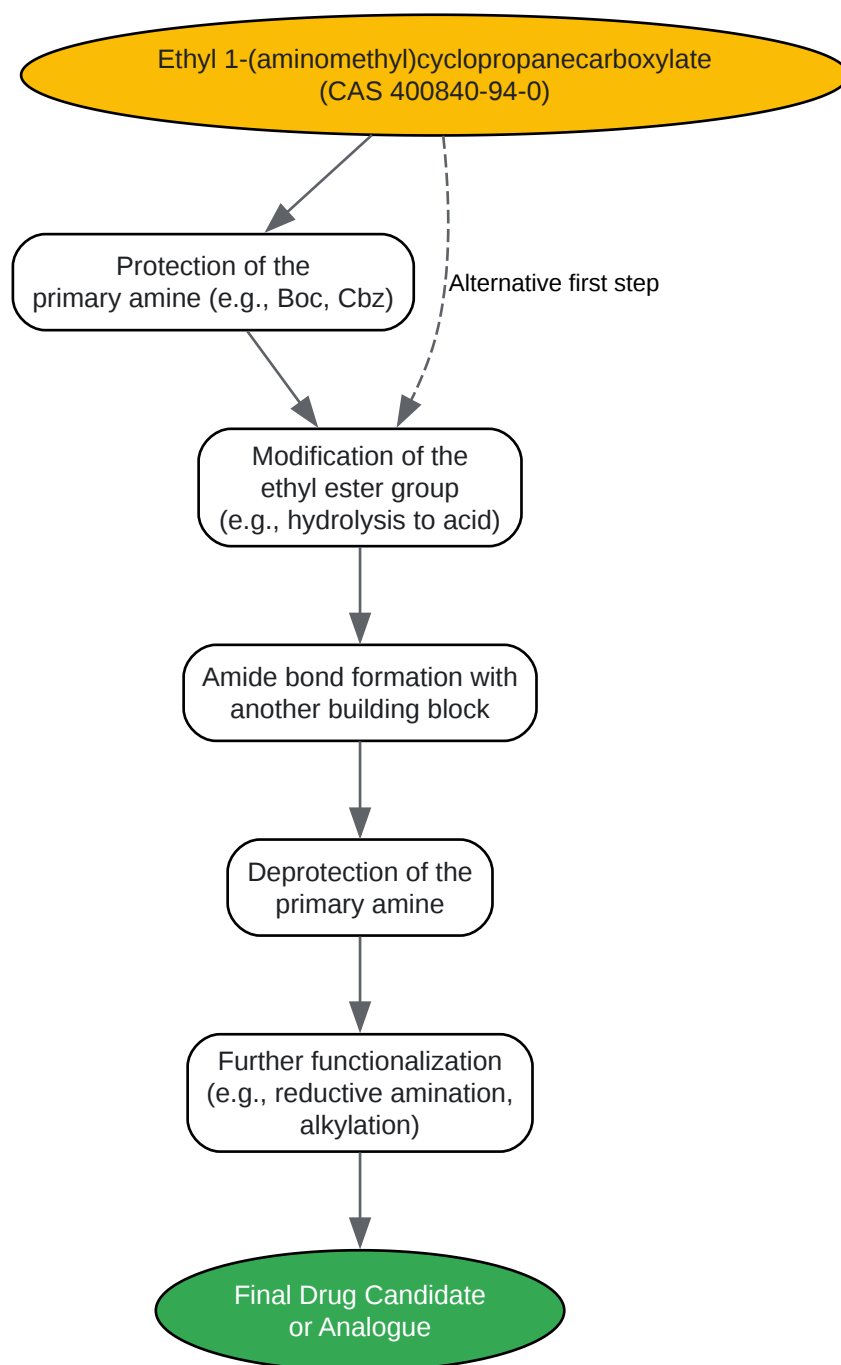
- Preparation of the Building Block: The ethyl ester of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is first hydrolyzed to the free carboxylic acid, followed by protection of the amine with a Boc (tert-butyloxycarbonyl) group.
- Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is deprotected to reveal a free amine or hydroxyl group.
- Coupling Reaction:
 - Swell the deprotected resin in a suitable solvent (e.g., DMF).
 - In a separate vessel, pre-activate the Boc-protected 1-(aminomethyl)cyclopropanecarboxylic acid (1.5-3 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the swollen resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
- Capping (Optional): To block any unreacted sites, treat the resin with an acetylating agent like acetic anhydride.
- Deprotection: Remove the Boc protecting group with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to prepare for the next coupling cycle.
- Cleavage and Final Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Small Molecule Inhibitors

Ethyl 1-(aminomethyl)cyclopropanecarboxylate has been identified as a building block in the synthesis of novel analogues of DPP-4 (Dipeptidyl peptidase-4) inhibitors, such as

Alogliptin.[5][6] In this context, the rigid cyclopropane scaffold can help to properly orient the key pharmacophoric elements for optimal interaction with the enzyme's active site.

Logical Flow for Utilizing the Building Block in Small Molecule Synthesis



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Figure 3: Decision workflow for incorporating the title compound into a small molecule synthesis campaign.

Conclusion and Future Outlook

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists to impart desirable properties into next-generation therapeutics. Its rigid cyclopropane core offers a reliable method for conformational constraint, a tactic proven to enhance metabolic stability and target affinity.^{[1][13]} As the pharmaceutical industry continues to tackle increasingly complex biological targets and the challenges of peptide therapeutics, the demand for sophisticated, non-canonical building blocks like this will undoubtedly grow.^[2] Future research will likely see its incorporation into a wider array of therapeutic modalities, from enzyme inhibitors and receptor ligands to novel peptide and protein-based drugs, solidifying the role of cyclopropane derivatives as a cornerstone of modern drug discovery.^[1]

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